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Compound of Interest

Compound Name: TT-10

Cat. No.: B15541084

For Researchers, Scientists, and Drug Development Professionals

The small molecule designation "TT-10" has been associated with two distinct mechanisms of
action in recent scientific literature, leading to potential confusion within the research
community. This guide provides a comprehensive cross-validation of these two purported
mechanisms, presenting available experimental data to objectively compare their performance
and clarify their distinct biological roles. One TT-10 molecule, developed for cardiac
regeneration, acts as an activator of the Hippo signaling pathway effector YAP. The other,
developed by Tarus Therapeutics, is an antagonist of the adenosine A2A receptor for immuno-
oncology applications.

Unraveling the Two Identities of TT-10

A critical point of differentiation lies in the chemical identity of the two compounds. The TT-10
investigated for cardiac repair is a specific chemical entity with a known structure. In contrast,
the chemical structure of the TT-10 developed by Tarus Therapeutics as an adenosine A2A
receptor antagonist has not been publicly disclosed. This fundamental difference underscores
that these are two separate molecules sharing a common designation.

Table 1: Chemical and Mechanistic Profile of TT-10 Variants
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TT-10 (YAP-TEAD TT-10 (Adenosine A2A
Activator) Receptor Antagonist)

Feature

Activator of Yes-associated
) ) protein (YAP) and Antagonist of the Adenosine
Mechanism of Action o
Transcriptional Enhancer A2A receptor

Factor Domain (TEAD) activity

Therapeutic Area Cardiac Regeneration Immuno-oncology

(2-(Allylamino)-4-aminothiazol-

Chemical Structure 5-yl)(5-fluorothiophen-2- Not publicly disclosed
yl)methanone
CAS Number 2230640-94-3[1] Not applicable

Academic Research _
Developer ) ) Tarus Therapeutics
(University of Tokyo, et al.)

Comparative Efficacy and Performance

Direct comparison of the two TT-10 molecules is challenging due to their different mechanisms
and therapeutic goals. However, we can evaluate the available data for each within the context
of their intended applications and against relevant alternative compounds.

TT-10 as a YAP-TEAD Activator for Cardiac Regeneration

This molecule has been shown to promote the proliferation of cardiomyocytes, a critical factor
in repairing heart tissue after injury. In vitro studies using human induced pluripotent stem cell-
derived cardiomyocytes (hiPSC-CMs) demonstrated that TT-10 induces cell cycle activation,
with peak activity observed at concentrations of 10 to 20 micromolar.

Table 2: Performance Data of TT-10 (YAP-TEAD Activator) and Comparators
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Reported
Compound Target Key Finding Concentration/Dos
age
Promotes o
o ) Peak activity at 10-20
TT-10 YAP-TEAD Activation cardiomyocyte M
proliferation in vitro H
o Improves cardiac _—
MST1/2 inhibitor o Not specified in
XMU-MP-1 phenotype in mice )
(Upstream of YAP) o provided context
post-injury
Direct YAP-TEAD Induces tumor Not specified in
IAG933 : - o :
disruptor (Inhibitor) regression in vivo provided context

TT-10 as an Adenosine A2A Receptor Antagonist in
Immuno-Oncology

Developed by Tarus Therapeutics, this TT-10 is an immune checkpoint inhibitor. By blocking
the A2A receptor on T-lymphocytes, it prevents adenosine-mediated immunosuppression within
the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2] Preclinical
studies in a 4T1 breast cancer mouse model showed that a 1 mg/kg oral dose of TT-10
resulted in a 48% reduction in tumor volume.

Table 3: Performance Data of TT-10 (A2A Receptor Antagonist) and Comparators
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Reported
Compound Target Key Finding Concentration/Dos
age
) 48% tumor volume
Adenosine A2A o
TT-10 (Tarus) reduction in a mouse 1 mg/kg, PO, BID
Receptor
model
) ) Approved for )
Istradefylline Adenosine A2A ) ) 20-40 mg daily
] Parkinson's disease;
(Nourianz™) Receptor ) (human dose)
reduces "off" time
) High-affinity
Adenosine A2A ) ) )
ZM241385 antagonist used in Kiof 0.49 - 1.6 nM
Receptor
research
Adenosine A2A Selective A2A )
SCH-58261 ] Kiof 1.1 nM
Receptor antagonist

Signaling Pathways and Experimental Workflows

To further elucidate the distinct mechanisms of action, the following diagrams illustrate the
respective signaling pathways and a general experimental workflow for their validation.

Adenosine A2A Receptor Antagonism

The binding of adenosine to the A2A receptor on immune cells triggers a signaling cascade that
leads to immunosuppression. TT-10 (Tarus) blocks this initial step.
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Caption: Adenosine A2A Receptor Signaling Pathway and TT-10 Blockade.

Hippo-YAP Pathway Activation

The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is
"off," the transcriptional co-activator YAP translocates to the nucleus and, with TEAD, promotes
gene expression for cell growth. The cardiac regeneration TT-10 promotes this "off" state.
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Caption: Hippo-YAP Signaling Pathway and TT-10 Activation.

Experimental Workflow: General Validation Approach

The following diagram outlines a generalized workflow for the initial validation of a compound

targeting either of these pathways.
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Caption: Generalized Experimental Workflow for Mechanism of Action Validation.

Experimental Protocols

Detailed, step-by-step protocols for the specific validation of either TT-10 compound are not
publicly available. However, based on standard methodologies for A2A receptor antagonists
and YAP-TEAD activators, representative protocols are provided below.

Representative Protocol 1: Adenosine A2A Receptor
Binding Assay

This assay determines the affinity of a test compound for the A2A receptor.

Objective: To measure the Ki (inhibitory constant) of a test compound for the human A2A
receptor.

Materials:

HEK293 cell membranes expressing the human A2A receptor.

Radioligand: [3H]ZM241385.

Test compound (e.g., TT-10 from Tarus Therapeutics).

Non-specific binding control: 1 uM CGS15943.

Assay buffer: 50 mM Tris-HCI, pH 7.4.

96-well filter plates and a cell harvester.
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¢ Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

» In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for
total binding), or non-specific binding control.

o Add the cell membrane preparation to initiate the binding reaction.
 Incubate for 60 minutes at room temperature.

o Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed
by washing with ice-cold buffer.

» Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

o Calculate the specific binding and determine the IC50 value of the test compound. Convert
the IC50 to a Ki value using the Cheng-Prusoff equation.

Representative Protocol 2: Cardiomyocyte Proliferation
Assay

This assay measures the ability of a test compound to induce cardiomyocyte proliferation.
Objective: To quantify the pro-proliferative effect of a test compound on cardiomyocytes.

Materials:

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Culture medium appropriate for hiPSC-CMs.

Test compound (e.g., TT-10 YAP-TEAD activator).

5-ethynyl-2'-deoxyuridine (EdU) incorporation Kkit.
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Primary antibodies against proliferation markers (e.g., Ki67, Phospho-Histone H3).

Fluorescently labeled secondary antibodies.

DAPI for nuclear staining.

High-content imaging system.

Procedure:

Plate hiPSC-CMs in 96-well plates and allow them to adhere.
o Treat the cells with various concentrations of the test compound for 48 hours.

o For the final 24 hours of treatment, add EdU to the culture medium to label cells undergoing
DNA synthesis.

o Fix, permeabilize, and stain the cells for EJU incorporation according to the kit
manufacturer's protocol.

o Perform immunofluorescent staining for Ki67 or Phospho-Histone H3.
e Counterstain the nuclei with DAPI.
e Acquire images using a high-content imaging system.

o Quantify the percentage of EdU-positive, Ki67-positive, or Phospho-Histone H3-positive
cardiomyocytes relative to the total number of cardiomyocytes.

Conclusion

The designation TT-10 refers to two distinct small molecules with unrelated mechanisms of
action and therapeutic targets. One is a YAP-TEAD activator for cardiac regeneration, and the
other is an adenosine A2A receptor antagonist for cancer immunotherapy. This guide has
provided a comparative overview of their available data, highlighting the importance of precise
molecular identification in scientific research and drug development. Researchers investigating
or encountering "TT-10" should carefully verify the compound's origin and intended mechanism
to ensure the appropriate application and interpretation of experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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